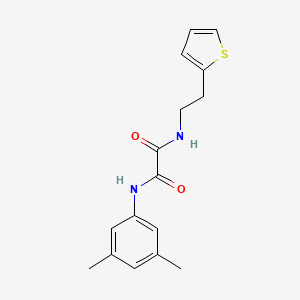

N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 1211205-58-1

Cat. No.: VC7633100

Molecular Formula: C16H18N2O2S

Molecular Weight: 302.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211205-58-1 |

|---|---|

| Molecular Formula | C16H18N2O2S |

| Molecular Weight | 302.39 |

| IUPAC Name | N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide |

| Standard InChI | InChI=1S/C16H18N2O2S/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20) |

| Standard InChI Key | BYKPYWFWYHBUMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CS2)C |

Introduction

N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Oxalamides are derivatives of oxalic acid where one or both acidic hydrogens are replaced by amine groups. This compound features a unique combination of a 3,5-dimethylphenyl group and a thiophen-2-yl ethyl moiety linked through an oxalamide bond, suggesting potential for diverse chemical reactivity and biological activity.

Key Characteristics

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 302.39 g/mol

-

Classification: Oxalamide

Synthesis of N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

The synthesis of this compound typically involves a multi-step reaction process. The general steps are as follows:

-

Formation of Oxalyl Chloride: Oxalic acid is reacted with thionyl chloride to produce oxalyl chloride.

-

Amide Formation: The oxalyl chloride is then reacted with 3,5-dimethylaniline to form the corresponding amide.

-

Coupling Reaction: The amide is coupled with thiophen-2-yl ethylamine to yield the final product. These reactions are typically conducted under anhydrous conditions to prevent hydrolysis of intermediates.

Biological Activity and Applications

The compound's mechanism of action largely depends on its application in medicinal chemistry. It may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydrophobic groups like the phenyl and thiophene rings facilitates binding to hydrophobic pockets in proteins, while the oxalamide moiety can engage in hydrogen bonding interactions that enhance binding affinity.

Applications in Research

-

Chemistry: Used as a building block for synthesizing more complex molecules.

-

Biology: Investigated for potential bioactive properties, including antimicrobial or anticancer activities.

-

Medicine: Explored for therapeutic effects in drug development.

Comparison with Similar Compounds

Similar compounds include N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide and N1-(3,5-dimethylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. These compounds differ in their heterocyclic rings (furan or pyridine instead of thiophene), which can impart distinct chemical and biological properties.

Data Table: Comparison of Oxalamide Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide | CHNOS | 302.39 | Not specified |

| N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide | CHNO | 286.33 | 898349-34-3 |

| N1-(3,5-dimethylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Not specified | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume